molecular formula C8H13NO4 B2520154 Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate CAS No. 2408946-93-8

Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate

Cat. No.: B2520154
CAS No.: 2408946-93-8
M. Wt: 187.195
InChI Key: VJDBCFSHLKRMAZ-YFBHCESUSA-N
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Description

Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate is a bicyclic heterocyclic compound featuring fused furo-oxazine rings. Its structure includes a six-membered oxazine ring fused with a five-membered furan ring, with a methyl ester substituent at the 2-position. The compound is chiral, with defined stereochemistry at the 4aR and 7aS positions, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-11-8(10)6-2-9-5-3-12-4-7(5)13-6/h5-7,9H,2-4H2,1H3/t5-,6?,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBCFSHLKRMAZ-YFBHCESUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2COCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CN[C@@H]2COC[C@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate (CAS Number: 2408946-93-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₃NO₄
  • Molecular Weight : 187.19 g/mol
  • Structure : The compound features a furo[3,4-b][1,4]oxazine ring system which contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on human breast carcinoma (MDA-MB-231) cells demonstrated the following:

  • Cell Proliferation Inhibition : The compound exhibited a dose-dependent inhibition of cell proliferation with an IC₅₀ value of approximately 0.6 µM. At concentrations exceeding 3 µM, a notable reduction in cell growth was observed (40% inhibition) .
  • Mechanism of Action : The growth inhibition is primarily attributed to a cytostatic effect rather than cytotoxicity. The compound induces cell cycle arrest without significantly affecting cell adhesion or apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in the polyhydroxylated chains and modifications at the nitrogen atom have been shown to affect its potency against cancer cells. Small changes in structure can lead to significant drops in biological activity .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the effect of the compound on breast cancer cell lines.
    • Findings : The compound caused a significant arrest in the cell cycle and reduced cell viability at higher concentrations without inducing apoptosis .
  • Comparative Analysis with Related Compounds :
    • Compounds with similar furo[3,4-b][1,4]oxazine scaffolds were tested for their biological activities. Variations in side chains led to differences in efficacy and potency against various cancer cell lines .

Data Summary

PropertyValue
Molecular FormulaC₈H₁₃NO₄
Molecular Weight187.19 g/mol
IC₅₀ (MDA-MB-231)0.6 µM
Cell Growth Inhibition40% at >3 µM
MechanismCytostatic effect

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₁₅NO₃ (based on structural analysis)
  • Molecular Weight : 173.20 g/mol (calculated)
  • Purity : ≥95% (as per commercial specifications)
  • Applications : Primarily utilized as a chiral building block in organic synthesis, particularly for developing pharmacologically active molecules .

Comparison with Structurally Similar Compounds

Finafloxacin (7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl] Fluoroquinolone)

Structural Differences :

  • Core Structure : Finafloxacin contains a pyrrolo-oxazine ring system instead of the furo-oxazine in the target compound. The pyrrole ring introduces a nitrogen atom, altering electronic properties and solubility.
  • Functional Groups: Finafloxacin includes a fluoroquinolone pharmacophore (8-cyano, 6-fluoro substituents) and a carboxylic acid group, absent in the methyl ester derivative.

tert-Butyl (4aR,7aR)-Hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate

Structural Differences :

  • Ring System : Replaces the furo-oxazine with a pyrrolo-oxazine system, introducing an additional nitrogen.
  • Substituents : Features a tert-butyl ester at the 4-position instead of a methyl ester at the 2-position.

(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Structural Differences :

  • Substituents : Incorporates a benzyl group at the 4-position, introducing aromaticity and lipophilicity.
  • Ring Saturation : Fully saturated pyrrolo-oxazine system, differing from the partially unsaturated furo-oxazine in the target compound.

Methyl 1-(2-Furyl)-7-(4-Methoxyphenylamino)-3-methyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate

Structural Differences :

  • Core Structure: Contains an isoquinoline-dione system fused with a furan ring, lacking the oxazine moiety.
  • Functional Groups: Includes methoxyphenylamino and ketone groups, contributing to redox activity.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Primary Applications Biological Activity
Target Methyl Ester Furo-oxazine 173.20 Methyl ester, chiral centers Chiral intermediate None reported
Finafloxacin Pyrrolo-oxazine 437.43 Fluoroquinolone, carboxylic acid Antibacterial drug pH-dependent bactericidal
tert-Butyl Pyrrolo-oxazine Pyrrolo-oxazine 242.32 tert-Butyl ester Kinase inhibitor intermediates None reported
4-Benzyl Pyrrolo-oxazine Pyrrolo-oxazine 218.30 Benzyl group Drug discovery scaffold Enhances membrane permeability
Methyl Isoquinoline-dione Isoquinoline-dione 419.12 Methoxyphenylamino, ketones Antimicrobial research Antitumor, antimicrobial

Key Findings and Implications

  • Structural Influence on Activity: The presence of a fluoroquinolone moiety (as in Finafloxacin) or isoquinoline-dione system () is critical for biological activity, whereas the furo-oxazine methyl ester is primarily a synthetic tool .
  • Chirality and Reactivity: The target compound’s stereochemistry enables enantioselective synthesis, distinguishing it from non-chiral analogs like the benzyl-substituted pyrrolo-oxazine .
  • Industrial Relevance : Compounds like the tert-butyl derivative () and the target methyl ester are prioritized in pharmaceutical R&D for their modularity in scaffold design .

References: Finafloxacin’s pH-dependent activity. Methyl isoquinoline-dione’s antimicrobial properties. Target compound’s chiral synthesis role. tert-Butyl pyrrolo-oxazine applications. Benzyl-pyrrolo-oxazine as a drug scaffold.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate?

  • Methodology : Multi-step synthesis typically involves cyclization and esterification. For analogous compounds (e.g., furopyran derivatives), reaction conditions include solvents like dichloromethane or THF, catalysts (e.g., nitro chloroformate), and controlled temperatures (0–25°C). Post-reaction steps include filtration, solvent evaporation, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yields can be optimized by adjusting molar ratios and catalyst loading .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • TLC : Monitor reaction progress using silica plates and UV visualization.
  • HPLC : Assess purity with mobile phases like methanol/water/0.2 M NaH₂PO₄/0.4 M TBAH (pH 5.5 adjusted with H₃PO₄) .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm stereochemistry and functional groups.
  • X-ray crystallography : Resolve absolute configuration (e.g., single-crystal studies at 292 K, R-factor <0.05) .

Q. How should researchers handle stability and reactivity challenges during storage?

  • Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use inert atmospheres (N₂/Ar) and desiccants for hygroscopic samples. Monitor degradation via HPLC and FTIR. Evidence from similar compounds recommends amber vials and −20°C storage for long-term stability .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized in asymmetric synthesis?

  • Methodology : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control enantioselectivity. For example, achieved >99% enantiomeric excess (ee) for furopyran derivatives using chiral nitrophenyl carbonates. Validate ee via chiral HPLC or polarimetry. Computational modeling (e.g., DFT) predicts transition states to guide catalyst design .

Q. What strategies resolve conflicting NMR data between studies?

  • Methodology :

  • 2D NMR : Perform COSY, HSQC, and NOESY to assign overlapping signals.
  • Solvent standardization : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • X-ray cross-validation : Align NMR data with crystallographic coordinates to resolve ambiguities (e.g., used X-ray to confirm bond lengths ±0.002 Å) .

Q. How do computational methods enhance understanding of reaction mechanisms?

  • Methodology : Apply DFT (e.g., B3LYP/6-31G*) to model reaction pathways, including transition states and intermediates. For example, used QSPR models to predict physicochemical properties (logP, pKa). MD simulations assess solvent effects on reaction kinetics .

Q. What experimental designs mitigate side reactions during functionalization?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls with silyl ethers).
  • Low-temperature reactions : Slow down competing pathways (e.g., −78°C for Grignard additions).
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodology :

  • Dose-response standardization : Re-evaluate assays under uniform conditions (e.g., cell lines, incubation times).
  • Metabolite profiling : Use LC-MS to identify degradation products that may influence activity.
  • Structural analogs : Compare with derivatives (e.g., ’s triazolo-pyrimidine compound) to isolate structure-activity relationships .

Q. What protocols validate synthetic yields across different laboratories?

  • Methodology :

  • Round-robin testing : Replicate syntheses in multiple labs with standardized reagents.
  • Yield optimization matrices : Use DoE (Design of Experiments) to identify critical variables (e.g., solvent polarity, catalyst loading). reported yields of 83–86% for similar compounds via iterative optimization .

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